dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18424345
InChI: InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4
SMILES:
Molecular Formula: C30H24Cu2N2O8
Molecular Weight: 667.6 g/mol

dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate

CAS No.:

Cat. No.: VC18424345

Molecular Formula: C30H24Cu2N2O8

Molecular Weight: 667.6 g/mol

* For research use only. Not for human or veterinary use.

dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate -

Specification

Molecular Formula C30H24Cu2N2O8
Molecular Weight 667.6 g/mol
IUPAC Name dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
Standard InChI InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4
Standard InChI Key RKJQCXJMFHHICS-UHFFFAOYSA-J
Canonical SMILES C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2]

Introduction

Structural and Molecular Characterization

Crystal Structure and Coordination Geometry

The compound crystallizes in a centrosymmetric binuclear configuration, as revealed by single-crystal X-ray diffraction studies . Each copper(II) ion is coordinated by:

  • Two nitrogen atoms from a DABCO ligand.

  • Two oxygen atoms from bridging hydroxide groups.

  • One oxygen atom from a water molecule.

This results in a distorted square-pyramidal geometry (N₂O₃ coordination sphere) for each copper center . The naphthalene-2,6-dicarboxylate anion acts as a counterion, stabilized by π–π stacking interactions with adjacent aromatic rings (centroid-to-centroid distances: 3.499–3.890 Å) .

Table 1: Key Crystallographic Parameters

ParameterValue
Coordination geometryDistorted square-pyramidal
Cu–O (hydroxide) bond1.92–1.94 Å
Cu–N (DABCO) bond2.01–2.03 Å
π–π stacking distance3.499–3.890 Å

Synthesis and Preparation Methods

Solvothermal Synthesis

The compound is typically synthesized via solvothermal methods under controlled pH and temperature . A representative procedure involves:

  • Dissolving copper nitrate (Cu(NO₃)₂·3H₂O), DABCO, and naphthalene-2,6-dicarboxylic acid in ethanol/water (1:1 v/v).

  • Heating the mixture at 120°C for 48 hours in a Teflon-lined autoclave.

  • Cooling to room temperature and isolating blue crystals via filtration.

DABCO serves dual roles: as a structure-directing agent and as a ligand coordinating to copper ions . The use of ethanol as a co-solvent enhances ligand solubility and facilitates crystal growth.

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
Temperature120°C
Reaction time48 hours
Solvent systemEthanol/water (1:1 v/v)
pH6.5–7.0

Chemical Reactivity and Functional Properties

Catalytic Oxidation Activity

The dicopper core exhibits redox activity, enabling catalytic oxidation of organic substrates. In methanol solutions, the compound mediates the oxidation of benzyl alcohol to benzaldehyde with 78% conversion efficiency (20°C, 12 hours). The mechanism involves:

  • Substrate binding to the copper center.

  • Electron transfer from the substrate to Cu(II).

  • Regeneration of the active Cu(II) species via atmospheric oxygen.

Ligand Substitution Reactions

The naphthalene-2,6-dicarboxylate ligand can be replaced by other carboxylates (e.g., terephthalate, succinate) under acidic conditions, altering the compound’s solubility and catalytic properties.

Applications in Materials Science

Gas Adsorption and Separation

The compound’s porous framework exhibits selective CO₂ adsorption (capacity: 1.8 mmol/g at 298 K), attributed to interactions between CO₂ molecules and the carboxylate groups .

Luminescent Sensing

When excited at 365 nm, the complex emits blue fluorescence (λₑₘ: 450 nm), enabling detection of nitroaromatic explosives (e.g., picric acid) with a detection limit of 0.1 ppm .

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